1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide
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Overview
Description
1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide is a synthetic organic compound that features a fluorenyl group and a pyridinium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide typically involves the following steps:
Formation of the Fluorenyl Intermediate: The fluorenyl group can be synthesized through Friedel-Crafts acylation of fluorene.
Pyridinium Group Introduction: The pyridinium moiety can be introduced via a nucleophilic substitution reaction using pyridine and an appropriate leaving group.
Coupling Reaction: The final step involves coupling the fluorenyl intermediate with the pyridinium group under specific reaction conditions, often in the presence of a brominating agent to form the bromide salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyridinium moiety to a pyridine or other reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻), cyanide ions (CN⁻), or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction could produce fluorenyl-pyridine compounds.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or marker in biological studies due to its fluorescent properties.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for 1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved could include signal transduction, gene expression modulation, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Fluorenyl Compounds: Such as 9-fluorenone and 9-fluorenylmethanol.
Pyridinium Compounds: Including N-methylpyridinium and N-ethylpyridinium salts.
Uniqueness
1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide is unique due to the combination of the fluorenyl and pyridinium groups, which may confer distinct electronic, optical, and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
1-(9H-fluoren-2-yl)-2-pyridin-1-ium-1-ylethanone;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16NO.BrH/c22-20(14-21-10-4-1-5-11-21)16-8-9-19-17(13-16)12-15-6-2-3-7-18(15)19;/h1-11,13H,12,14H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZOLNLRVBRACM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C[N+]4=CC=CC=C4.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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